4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole
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Overview
Description
4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole is a heterocyclic compound that features both an azetidine and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine and pyrazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine and pyrazole derivatives, such as:
- 1H-pyrazole
- 1H-imidazole
- 1H-1,2,4-triazole
- 1H-indole
- 1H-indazole
Uniqueness
What sets 4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole apart is the combination of the azetidine and pyrazole rings, which imparts unique chemical and biological properties. This dual-ring structure can enhance its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-1,3,5-trimethylpyrazole |
InChI |
InChI=1S/C9H15N3/c1-6-9(8-4-10-5-8)7(2)12(3)11-6/h8,10H,4-5H2,1-3H3 |
InChI Key |
YJQRTSUOIJSZGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2CNC2 |
Origin of Product |
United States |
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